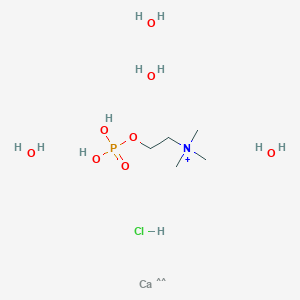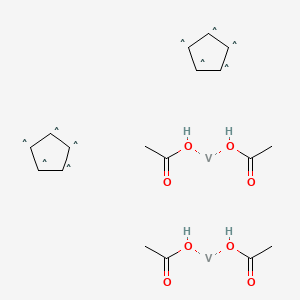
Phosphocholine calcium tetrahydrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphocholine chloride calcium salt tetrahydrate, Sigma Grade, is a chemical compound with the molecular formula CaO3POCH2CH2N(Cl)(CH3)3·4H2O and a molecular weight of 329.73 g/mol . It is also known by several synonyms, including calcium phosphorylcholine chloride, choline chloride phosphate calcium salt, and phosphorylcholine chloride calcium salt . This compound is widely used in various scientific research applications due to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphocholine chloride calcium salt tetrahydrate can be synthesized through the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction typically involves the use of an aqueous solution and is carried out at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphocholine chloride calcium salt tetrahydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Phosphocholine chloride calcium salt tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce choline and calcium phosphate.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving phosphocholine chloride calcium salt tetrahydrate include water for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the hydrolysis of phosphocholine chloride calcium salt tetrahydrate are choline and calcium phosphate . Substitution reactions yield various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Phosphocholine chloride calcium salt tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of phosphorylated compounds.
Biology: Employed in the study of cell membrane phospholipids and their functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphocholine chloride calcium salt tetrahydrate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with cell membrane phospholipids, influencing membrane structure and function . The compound can also act as a precursor for the synthesis of other biologically active molecules .
Comparación Con Compuestos Similares
Phosphocholine chloride calcium salt tetrahydrate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
O-Phosphorylethanolamine: Another phosphorylated compound used in similar applications.
L-α-Glycerophosphorylcholine: A related compound with different biological functions.
Phosphorylcholine (trimethyl-d9) chloride calcium salt: A deuterated analog used in specialized research.
Phosphocholine chloride calcium salt tetrahydrate stands out due to its specific interactions with cell membrane phospholipids and its versatility in various scientific research applications .
Propiedades
Fórmula molecular |
C5H24CaClNO8P+ |
|---|---|
Peso molecular |
332.75 g/mol |
InChI |
InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/p+1 |
Clave InChI |
YFRZEXLBVHTMGV-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CCOP(=O)(O)O.O.O.O.O.Cl.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

